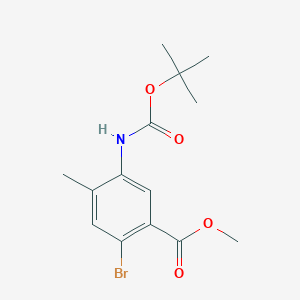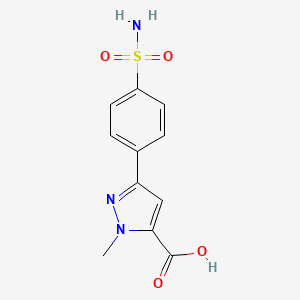
1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a methyl group at the first position, a sulfamoylphenyl group at the third position, and a carboxylic acid group at the fifth position. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Métodos De Preparación
The synthesis of 1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with a sulfonamide derivative in the presence of a suitable base.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the fifth position of the pyrazole ring. This can be achieved through carboxylation reactions using carbon dioxide or carboxylating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, solvents, and specific reaction conditions.
Análisis De Reacciones Químicas
1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine or other reduced forms.
Condensation: The carboxylic acid group can participate in condensation reactions, forming esters, amides, or anhydrides.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens, nitrating agents). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carboxylic acid group may facilitate binding to active sites or enhance solubility. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-Methyl-3-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylic acid can be compared with similar compounds such as:
1-Methyl-3-(4-sulfamoylphenyl)urea: This compound shares the sulfamoylphenyl group but differs in the presence of a urea moiety instead of the pyrazole ring.
4-Sulfamoylphenylpyrazole: Lacks the methyl and carboxylic acid groups, offering different chemical properties and reactivity.
1-Methylpyrazole-5-carboxylic acid: Lacks the sulfamoylphenyl group, resulting in different biological and chemical properties.
Propiedades
Fórmula molecular |
C11H11N3O4S |
|---|---|
Peso molecular |
281.29 g/mol |
Nombre IUPAC |
2-methyl-5-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O4S/c1-14-10(11(15)16)6-9(13-14)7-2-4-8(5-3-7)19(12,17)18/h2-6H,1H3,(H,15,16)(H2,12,17,18) |
Clave InChI |
KQWYBYYWGQCGSP-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=CC=C(C=C2)S(=O)(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B13495169.png)
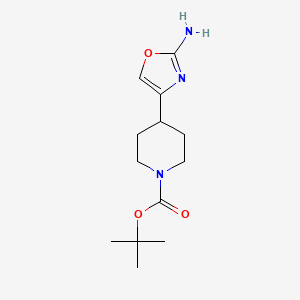

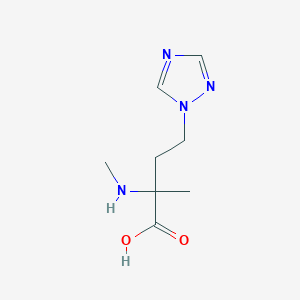


![3-Amino-2-{[1,1'-biphenyl]-4-yl}propanoic acid hydrochloride](/img/structure/B13495204.png)
![2-[(1r,4r)-4-Aminocyclohexyl]pyrimidin-4-ol](/img/structure/B13495206.png)
![2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13495210.png)
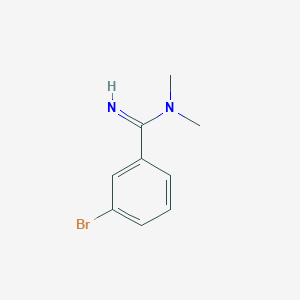
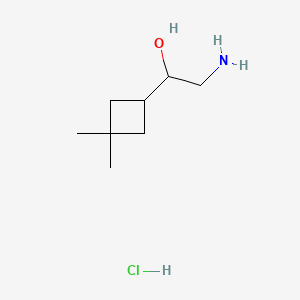
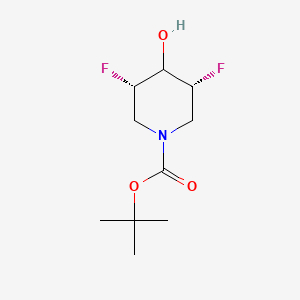
![1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride](/img/structure/B13495237.png)
